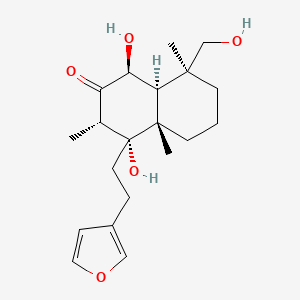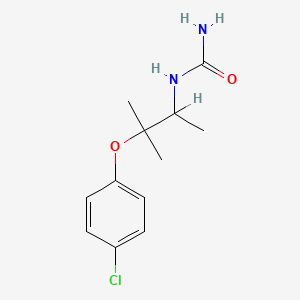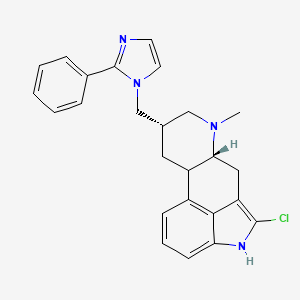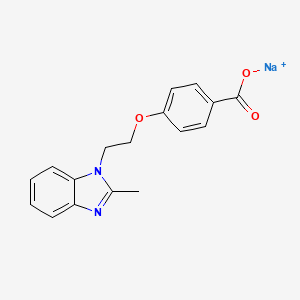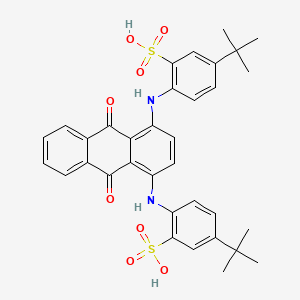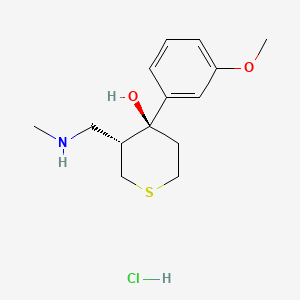
2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラヒドロ-4-(3-メトキシフェニル)-3-((メチルアミノ)メチル)-2H-チオピラン-4-オール 塩酸塩 トランス-(±)-は、チオピラン類に属する複雑な有機化合物です。チオピランは、その独特の化学的性質により、医薬品化学において重要な用途を持つ硫黄を含む複素環式化合物です。
製法
合成経路と反応条件
テトラヒドロ-4-(3-メトキシフェニル)-3-((メチルアミノ)メチル)-2H-チオピラン-4-オール 塩酸塩 トランス-(±)-の合成は、通常、複数段階の有機反応を伴います。出発物質には、しばしばチオピラン誘導体と、メトキシフェニル基とメチルアミノ基を導入するためのさまざまな試薬が含まれます。一般的な反応条件には以下が含まれます。
触媒: 反応を促進するための酸または塩基触媒。
溶媒: ジクロロメタンまたはエタノールなどの有機溶媒。
温度: 室温から還流条件までの制御された温度。
工業生産方法
工業的な設定では、この化合物の生産には以下が含まれる場合があります。
大規模反応器: 反応物の大量を処理するため。
連続フロープロセス: 効率的で一貫性のある生産のために。
精製技術: 純粋な化合物を得るための結晶化またはクロマトグラフィーなど。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and various reagents to introduce the methoxyphenyl and methylamino groups. Common reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants.
Continuous flow processes: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
反応の種類
テトラヒドロ-4-(3-メトキシフェニル)-3-((メチルアミノ)メチル)-2H-チオピラン-4-オール 塩酸塩 トランス-(±)-は、以下を含むさまざまな化学反応を受けることができます。
酸化: 過酸化水素などの酸化剤を使用してスルホキシドまたはスルホンに変換。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して官能基を還元。
置換: 芳香環または他の官能基を修飾するための求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
溶媒: ジクロロメタン、エタノール、水。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応は新しい官能基を導入する可能性があります。
科学研究の用途
テトラヒドロ-4-(3-メトキシフェニル)-3-((メチルアミノ)メチル)-2H-チオピラン-4-オール 塩酸塩 トランス-(±)-は、以下を含む科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物系への影響と潜在的な治療的用途を研究。
医学: さまざまな疾患の治療のための潜在的な薬物候補としての調査。
工業: 新しい材料または化学プロセスの開発における応用。
科学的研究の応用
2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- has various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as a drug candidate for treating various diseases.
Industry: Applications in the development of new materials or chemical processes.
作用機序
テトラヒドロ-4-(3-メトキシフェニル)-3-((メチルアミノ)メチル)-2H-チオピラン-4-オール 塩酸塩 トランス-(±)-の作用機序には、特定の分子標的との相互作用が含まれます。これらには以下が含まれます。
酵素: 特定の酵素の阻害または活性化。
受容体: 受容体に結合してその活性を調節する。
経路: 疾患プロセスに関与する細胞経路に影響を与える。
類似の化合物との比較
類似の化合物
チオピラン誘導体: 類似のチオピラン構造を持つ化合物。
メトキシフェニル化合物: メトキシフェニル基を含む化合物。
メチルアミノ化合物: メチルアミノ官能基を持つ化合物。
類似化合物との比較
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran structures.
Methoxyphenyl compounds: Compounds containing the methoxyphenyl group.
Methylamino compounds: Compounds with methylamino functional groups.
特性
CAS番号 |
119558-26-8 |
|---|---|
分子式 |
C14H22ClNO2S |
分子量 |
303.8 g/mol |
IUPAC名 |
(3R,4S)-4-(3-methoxyphenyl)-3-(methylaminomethyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15-9-12-10-18-7-6-14(12,16)11-4-3-5-13(8-11)17-2;/h3-5,8,12,15-16H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChIキー |
KEWWYWINVMRBCB-DSHXVJGRSA-N |
異性体SMILES |
CNC[C@H]1CSCC[C@]1(C2=CC(=CC=C2)OC)O.Cl |
正規SMILES |
CNCC1CSCCC1(C2=CC(=CC=C2)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






